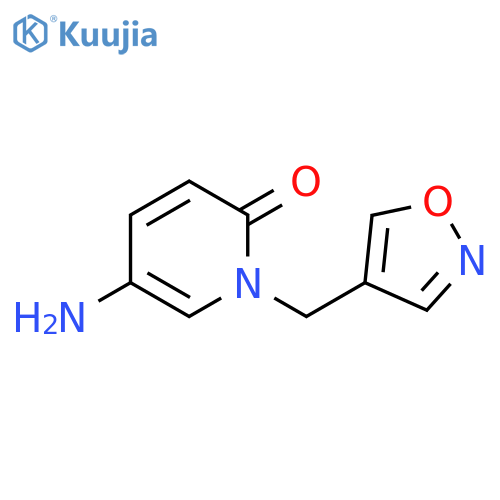Cas no 1183538-20-6 (5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one)

1183538-20-6 structure
商品名:5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one
5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyridinone, 5-amino-1-(4-isoxazolylmethyl)-
- 5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one
- 5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one
- 5-amino-1-[(1,2-oxazol-4-yl)methyl]-1,2-dihydropyridin-2-one
- CS-0348761
- EN300-1107190
- 1183538-20-6
-
- インチ: 1S/C9H9N3O2/c10-8-1-2-9(13)12(5-8)4-7-3-11-14-6-7/h1-3,5-6H,4,10H2
- InChIKey: FZVUJJFRRKHQGG-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(CC2=CON=C2)C=C(N)C=C1
計算された属性
- せいみつぶんしりょう: 191.069476538g/mol
- どういたいしつりょう: 191.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
じっけんとくせい
- 密度みつど: 1.360±0.06 g/cm3(Predicted)
- ふってん: 422.8±45.0 °C(Predicted)
- 酸性度係数(pKa): 4.40±0.20(Predicted)
5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1107190-0.05g |
5-amino-1-[(1,2-oxazol-4-yl)methyl]-1,2-dihydropyridin-2-one |
1183538-20-6 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1107190-0.5g |
5-amino-1-[(1,2-oxazol-4-yl)methyl]-1,2-dihydropyridin-2-one |
1183538-20-6 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1107190-0.25g |
5-amino-1-[(1,2-oxazol-4-yl)methyl]-1,2-dihydropyridin-2-one |
1183538-20-6 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419431-100mg |
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one |
1183538-20-6 | 98% | 100mg |
¥34257.00 | 2024-08-09 | |
| Enamine | EN300-1107190-10g |
5-amino-1-[(1,2-oxazol-4-yl)methyl]-1,2-dihydropyridin-2-one |
1183538-20-6 | 95% | 10g |
$4236.0 | 2023-10-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419431-500mg |
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one |
1183538-20-6 | 98% | 500mg |
¥32403.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419431-1g |
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one |
1183538-20-6 | 98% | 1g |
¥31147.00 | 2024-08-09 | |
| Enamine | EN300-1107190-0.1g |
5-amino-1-[(1,2-oxazol-4-yl)methyl]-1,2-dihydropyridin-2-one |
1183538-20-6 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1107190-1g |
5-amino-1-[(1,2-oxazol-4-yl)methyl]-1,2-dihydropyridin-2-one |
1183538-20-6 | 95% | 1g |
$986.0 | 2023-10-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419431-50mg |
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one |
1183538-20-6 | 98% | 50mg |
¥32724.00 | 2024-08-09 |
5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
1183538-20-6 (5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one) 関連製品
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
